molecular formula C12H23N B14702106 Hexylamine, N-2-propynyl-N,1,3-trimethyl- CAS No. 14527-03-8

Hexylamine, N-2-propynyl-N,1,3-trimethyl-

Cat. No.: B14702106
CAS No.: 14527-03-8
M. Wt: 181.32 g/mol
InChI Key: GFGPHAYTCYPXPP-UHFFFAOYSA-N
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Description

Hexylamine, N-2-propynyl-N,1,3-trimethyl- is a chemical compound that belongs to the class of amines It is characterized by the presence of a hexyl group, a propynyl group, and three methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexylamine, N-2-propynyl-N,1,3-trimethyl- typically involves the reaction of hexylamine with propyne and methylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Hexylamine, N-2-propynyl-N,1,3-trimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced separation techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexylamine, N-2-propynyl-N,1,3-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexylamine oxides, while reduction can produce hexane derivatives.

Scientific Research Applications

Hexylamine, N-2-propynyl-N,1,3-trimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hexylamine, N-2-propynyl-N,1,3-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: A simpler amine with a hexyl group, used in similar applications but with different chemical properties.

    Propyne: An alkyne used in organic synthesis, but lacking the amine functionality.

    Trimethylamine: A tertiary amine with three methyl groups, used in different industrial applications.

Uniqueness

Hexylamine, N-2-propynyl-N,1,3-trimethyl- is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

14527-03-8

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N,4-dimethyl-N-prop-2-ynylheptan-2-amine

InChI

InChI=1S/C12H23N/c1-6-8-11(3)10-12(4)13(5)9-7-2/h2,11-12H,6,8-10H2,1,3-5H3

InChI Key

GFGPHAYTCYPXPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)N(C)CC#C

Origin of Product

United States

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